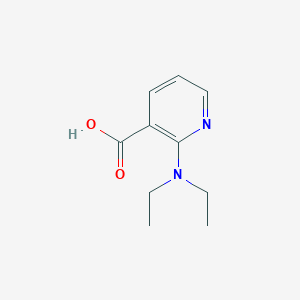
2-(Diethylamino)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a diethylamino group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)nicotinic acid typically involves the reaction of nicotinic acid with diethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid catalyst like hydrochloric acid to facilitate the formation of the diethylamino group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems and advanced catalytic techniques can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(Diethylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
科学研究应用
2-(Diethylamino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Diethylamino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances the compound’s ability to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin B3 precursor.
Nicotinamide: An amide derivative of nicotinic acid, widely used in skincare and as a dietary supplement.
Dihydronicotinamide mononucleotide: A reduced form of nicotinamide mononucleotide, involved in NAD+ biosynthesis.
Uniqueness: 2-(Diethylamino)nicotinic acid stands out due to the presence of the diethylamino group, which imparts unique chemical properties and enhances its potential applications. This modification allows for greater versatility in chemical reactions and expands its utility in various research and industrial contexts.
属性
IUPAC Name |
2-(diethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHPSUKLWQYINO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)
![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)
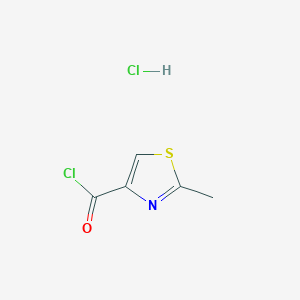
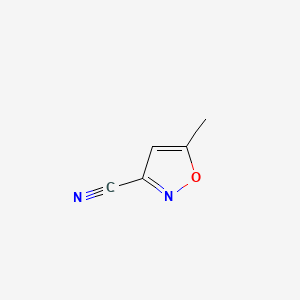
![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)
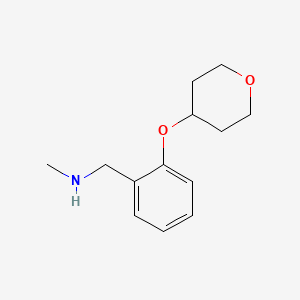
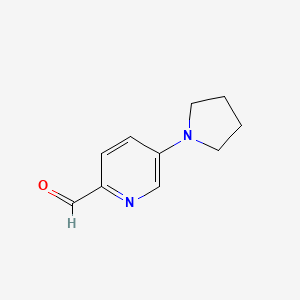
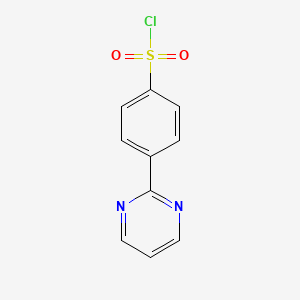
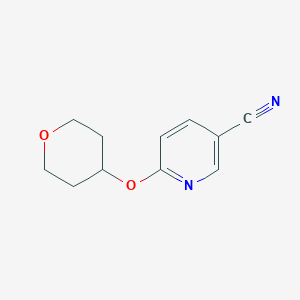
![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)
![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)
![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)

